molecular formula C18H21LiO3S B12651665 Lithium tetrapropylenebenzenesulphonate CAS No. 93922-01-1

Lithium tetrapropylenebenzenesulphonate

Cat. No.: B12651665
CAS No.: 93922-01-1
M. Wt: 324.4 g/mol
InChI Key: ROPHBWSEYOUNRG-UHFFFAOYSA-M
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Description

Lithium tetrapropylenebenzenesulfonate is an organic lithium salt with the molecular formula C18H21LiO3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its role in lithium-ion batteries and other electrochemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium tetrapropylenebenzenesulfonate typically involves the sulfonation of tetrapropylenebenzene followed by neutralization with lithium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The general steps are as follows:

    Sulfonation: Tetrapropylenebenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

    Neutralization: The resulting sulfonic acid is then neutralized with lithium hydroxide to form lithium tetrapropylenebenzenesulfonate.

Industrial Production Methods

In industrial settings, the production of lithium tetrapropylenebenzenesulfonate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Sulfonation: Using a continuous flow reactor, tetrapropylenebenzene is sulfonated with sulfur trioxide.

    Neutralization and Purification: The sulfonic acid is continuously neutralized with lithium hydroxide, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium tetrapropylenebenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfonate derivatives.

    Reduction: Reduction reactions can lead to the formation of different lithium salts.

    Substitution: The sulfonate group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonate derivatives, lithium salts, and substituted benzene compounds.

Scientific Research Applications

Lithium tetrapropylenebenzenesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an electrolyte in lithium-ion batteries.

    Biology: The compound is studied for its potential use in biological systems, particularly in drug delivery and as a stabilizing agent for proteins.

    Medicine: Research is ongoing into its use as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of lithium tetrapropylenebenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, influencing their activity and stability. In electrochemical applications, the lithium ion plays a crucial role in charge transfer processes, enhancing the performance of lithium-ion batteries.

Comparison with Similar Compounds

Similar Compounds

  • Lithium dodecylbenzenesulfonate
  • Lithium toluenesulfonate
  • Lithium xylenesulfonate

Comparison

Lithium tetrapropylenebenzenesulfonate is unique due to its larger alkyl chain, which provides enhanced solubility and stability compared to similar compounds like lithium dodecylbenzenesulfonate and lithium toluenesulfonate. This makes it particularly useful in applications requiring high solubility and stability, such as in advanced battery technologies and specialty chemical formulations.

Properties

CAS No.

93922-01-1

Molecular Formula

C18H21LiO3S

Molecular Weight

324.4 g/mol

IUPAC Name

lithium;2,3,6,10-tetramethylpentacyclo[6.4.2.02,5.05,13.09,12]tetradeca-1(13),8(14),9(12)-triene-14-sulfonate

InChI

InChI=1S/C18H22O3S.Li/c1-8-5-11-13(8)12-6-9(2)18-7-10(3)17(18,4)14(11)15(18)16(12)22(19,20)21;/h8-10H,5-7H2,1-4H3,(H,19,20,21);/q;+1/p-1

InChI Key

ROPHBWSEYOUNRG-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1CC2=C1C3=C(C4=C2C5(C4(CC5C)C(C3)C)C)S(=O)(=O)[O-]

Origin of Product

United States

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